N-Piperidinoethanol

Catalog No.
S537595
CAS No.
3040-44-6
M.F
C7H15NO
M. Wt
129.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Piperidinoethanol

CAS Number

3040-44-6

Product Name

N-Piperidinoethanol

IUPAC Name

2-piperidin-1-ylethanol

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

InChI

InChI=1S/C7H15NO/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2

InChI Key

KZTWONRVIPPDKH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

N-Piperidinoethanol; NSC 3460; NSC-3460; NSC3460

Canonical SMILES

C1CCN(CC1)CCO

The exact mass of the compound 2-Piperidinoethanol is 129.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3460. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Piperidinoethanol (CAS 3040-44-6) is a highly versatile, bifunctional building block combining a strongly basic piperidine ring with a reactive primary hydroxyl group. Operating as a clear, colorless to light yellow liquid with a boiling point of 199–202 °C, it is widely procured as a reactive catalyst in polymer manufacturing, a specialized solvent for acid gas scrubbing, and a critical precursor in active pharmaceutical ingredient (API) synthesis[1]. Its dual functionality allows it to act both as a potent tertiary amine base and as a covalently linkable moiety, making it highly valuable for processes requiring zero-emission catalysts or the precise introduction of a piperidinoethyl pharmacophore.

Substituting N-piperidinoethanol with simpler tertiary amines like N-methylpiperidine or primary alkanolamines like monoethanolamine (MEA) fundamentally alters process chemistry and product performance . Non-hydroxylated analogs like N-methylpiperidine cannot covalently bond to polymer matrices or undergo esterification, leading to volatile organic compound (VOC) emissions in foams and dead-ends in API synthesis. Conversely, substituting with the structurally similar N-(2-hydroxyethyl)morpholine significantly reduces the compound's basicity (pKa drops from ~10.4 to ~8.3) due to the oxygen atom in the morpholine ring, which drastically slows down base-catalyzed reactions and reduces acid-scavenging efficiency. Furthermore, primary amines like MEA form highly stable carbamates during CO2 capture, demanding excessive thermal energy for regeneration compared to the bicarbonate pathway facilitated by tertiary alkanolamines.

Zero-Emission Polyurethane Catalysis via Matrix Incorporation

In polyurethane foam manufacturing, N-piperidinoethanol functions as a reactive tertiary amine catalyst. Unlike standard non-reactive catalysts such as triethylenediamine (TEDA) or N-methylpiperidine, which remain physically trapped and gradually volatilize, N-piperidinoethanol utilizes its primary hydroxyl group to react directly with isocyanates [1]. This results in 100% covalent incorporation into the polymer backbone, effectively eliminating catalyst-derived VOC emissions.

Evidence DimensionCatalyst migration and VOC emissions
Target Compound Data100% covalent matrix incorporation (zero migration)
Comparator Or BaselineStandard tertiary amines like TEDA (Significant volatile migration over time)
Quantified DifferenceComplete elimination of catalyst-derived VOCs
ConditionsPolyurethane foam curing and aging

Enables manufacturers to comply with stringent low-VOC automotive interior and indoor air quality regulations without sacrificing catalytic efficiency.

Superior Basicity for Acid Scavenging and Catalysis

The basicity of the amine core is a critical parameter for its efficiency as an acid scavenger or base catalyst. N-piperidinoethanol features a piperidine ring that provides a high pKa of approximately 10.4 [1]. In contrast, its closest structural analog, N-(2-hydroxyethyl)morpholine, has a significantly lower pKa of roughly 8.3 due to the electron-withdrawing effect of the oxygen atom in the morpholine ring. This two-order-of-magnitude difference in proton affinity makes the piperidine derivative vastly more effective in neutralizing strong acids and accelerating base-catalyzed synthetic steps.

Evidence DimensionAmine basicity (pKa)
Target Compound DatapKa ~ 10.4
Comparator Or BaselineN-(2-hydroxyethyl)morpholine (pKa ~ 8.3)
Quantified Difference~2.1 pKa unit increase (over 100x stronger base)
ConditionsStandard aqueous thermodynamic conditions at 25 °C

Ensures faster reaction kinetics and higher yields in base-catalyzed industrial syntheses and superior acid-neutralization capacity.

Reduced Regeneration Energy in Acid Gas Scrubbing

As a sterically hindered tertiary alkanolamine, N-piperidinoethanol offers distinct thermodynamic advantages in CO2 capture systems compared to primary amines[1]. While monoethanolamine (MEA) reacts with CO2 to form stable carbamates that require high thermal energy (typically >1.9 MJ/kg CO2) to reverse, N-piperidinoethanol cannot form carbamates. Instead, it promotes the base-catalyzed hydration of CO2 to bicarbonate. This pathway requires significantly lower heat of absorption and regeneration, thereby reducing the parasitic energy load on continuous scrubbing facilities.

Evidence DimensionCO2 absorption mechanism and regeneration energy
Target Compound DataBicarbonate formation (lower heat of regeneration)
Comparator Or BaselineMonoethanolamine (MEA) (Carbamate formation, high heat of regeneration >1.9 MJ/kg)
Quantified DifferenceAvoidance of the high-energy carbamate breakdown step
ConditionsContinuous amine-based acid gas scrubbing systems

Substantially lowers operational energy costs and thermal degradation rates in industrial CO2 capture and gas sweetening plants.

Bifunctional Precursor Suitability for API Synthesis

In pharmaceutical manufacturing, appending a basic, lipophilic group is a common strategy to enhance drug solubility and receptor affinity. N-piperidinoethanol provides both the required piperidine pharmacophore and a reactive primary alcohol . Unlike N-methylpiperidine, which lacks a functional handle for attachment, N-piperidinoethanol readily undergoes esterification or etherification with carboxylic acids or alkyl halides on the target API scaffold. This bifunctionality is essential for synthesizing various antispasmodics, local anesthetics, and antihistamines.

Evidence DimensionSynthetic functionalization capacity
Target Compound DataDirect esterification via primary -OH
Comparator Or BaselineN-Methylpiperidine (No reactive attachment point)
Quantified DifferenceEnables single-step covalent linkage to API scaffolds
ConditionsStandard organic esterification/etherification conditions

Serves as an irreplaceable building block for introducing the piperidinoethyl moiety into complex pharmaceutical molecules.

Low-VOC Polyurethane Foam Manufacturing

Due to its primary hydroxyl group, N-piperidinoethanol is the ideal reactive catalyst for automotive seating, mattresses, and spray foams where strict zero-emission and low-fogging standards must be met, as it covalently binds to the isocyanate matrix [1].

Pharmaceutical Intermediate Synthesis

It is the precursor of choice for synthesizing piperidinoethyl esters and ethers, enabling the efficient production of APIs such as antispasmodics and antihistamines that require the specific lipophilicity and basicity of the piperidine ring .

Energy-Efficient CO2 Capture and Gas Sweetening

In industrial gas scrubbing, its tertiary amine structure facilitates bicarbonate formation rather than carbamate formation, making it a highly energy-efficient alternative to primary alkanolamines for continuous CO2 absorption systems [2].

High-Performance Acid Scavenging

Thanks to its high pKa (~10.4), it is highly effective as an acid scavenger or base catalyst in chemical processes where weaker bases like morpholine derivatives fail to provide sufficient catalytic turnover or neutralization speed[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

129.115364102 Da

Monoisotopic Mass

129.115364102 Da

Boiling Point

202.0 °C

Heavy Atom Count

9

LogP

0.96 (LogP)

Appearance

Solid powder

Melting Point

17.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VR81F07RX5

GHS Hazard Statements

Aggregated GHS information provided by 145 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (58.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (62.76%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (36.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (60%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (36.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (37.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3040-44-6

Wikipedia

N-piperidinoethanol

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
1-Piperidineethanol: ACTIVE

Dates

Last modified: 08-15-2023

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